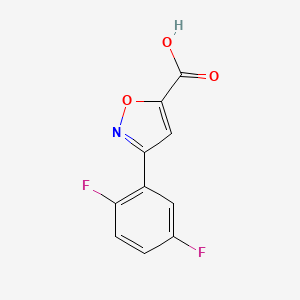

3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(2,5-difluorophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-5-1-2-7(12)6(3-5)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORJOVLCLCEXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NOC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the cyclization of precursors such as substituted hydroxylamines or nitrile oxides with appropriately substituted aryl precursors under basic or dehydrating conditions. The isoxazole ring is formed via 1,3-dipolar cycloaddition or condensation reactions.

Specific Methodologies

Cyclization via Reaction of 3-Aryl-Substituted Precursors with Hydroxides or Amines

According to patent EP0573883A1, a general method for preparing 3-aryl-substituted isoxazole carboxylic acids involves reacting compounds of formula (II) (aryl-substituted precursors) with compounds of formula (III) (hydroxy or amino compounds) in the presence of a base such as sodium or potassium hydroxide, or tertiary amines like triethylamine. The reaction is carried out in suitable solvents (diluents) and under controlled temperature conditions ranging from 10 °C to 200 °C, preferably 20 °C to 150 °C. Reaction times vary from 2 to 48 hours. The reaction may proceed at atmospheric pressure or under the pressure established by the reaction temperature.

The use of dehydrating agents such as dicyclohexylcarbodiimide can facilitate the formation of the carboxylic acid derivatives through condensation with amino, hydrazine, mercapto, or hydroxy compounds.

This method allows for the preparation of 3-aryl-5-alkyl-isoxazole-4-carboxylic acids, which can be adapted for the 3-(2,5-difluorophenyl) substitution pattern by choosing the appropriate aryl precursors.

| Parameter | Details |

|---|---|

| Base | NaOH, KOH, triethylamine, tribenzylamine |

| Solvent (Diluents) | Hydroxy compounds or inert solvents |

| Temperature Range | 10–200 °C (preferably 20–150 °C) |

| Reaction Time | 2–48 hours |

| Pressure | Atmospheric or autogenous pressure |

| Dehydrating Agents | Dicyclohexylcarbodiimide (optional) |

Stepwise Synthesis via Substituted Aniline Derivatives and Cyclization

A detailed synthetic procedure from a medicinal chemistry study (RSC Medicinal Chemistry, 2020) illustrates a multi-step synthesis involving:

- Preparation of substituted aniline derivatives bearing bromine and methyl groups.

- Protection and modification steps such as formation of cyclopropyl amines.

- Cyclization reactions involving reagents like oxalyl chloride and aluminum trichloride to form indoline-dione intermediates.

- Oxidative and hydrolytic steps to introduce carboxylic acid groups.

- Final cyclization to form the isoxazole ring substituted with fluorinated phenyl groups.

This approach uses classical organic transformations such as:

- Reflux in methanol with acetic acid.

- Borane reduction.

- Friedel-Crafts acylation.

- Oxidation with hydrogen peroxide.

- Acid-base extraction and purification by flash chromatography.

Reaction Conditions and Optimization

Bases : Strong bases like sodium or potassium hydroxide are preferred for deprotonation and facilitating cyclization.

Temperature : Moderate heating (20–150 °C) is generally sufficient; excessive heat may lead to side reactions.

Solvents : Polar aprotic solvents or hydroxy compounds can serve as reaction media.

Reaction Time : Extended reaction times (up to 48 hours) ensure complete conversion.

Purification : Flash chromatography and recrystallization are standard for isolating pure product.

Research Findings and Analytical Data

NMR spectroscopy (1H, 13C, 19F) is essential for confirming the substitution pattern and ring formation.

LC-MS methods with C18 columns and gradients of water/acetonitrile with formic acid or ammonia additives are used for monitoring reaction progress and purity.

Yields vary depending on the exact synthetic route but typically range from moderate to high (50–99%).

The presence of fluorine atoms on the phenyl ring influences the chemical shifts and reactivity, requiring careful optimization of conditions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Base-mediated cyclization | NaOH/KOH, triethylamine, 10–150 °C, 2–48 h | Simple, scalable | Requires pure precursors |

| Multi-step synthesis via anilines | Brominated anilines, borane reduction, acylation, oxidation, cyclization | High regioselectivity, versatile | Multi-step, time-consuming |

| Dehydrating agent-assisted condensation | Dicyclohexylcarbodiimide, amino/hydroxy compounds | Efficient carboxylic acid formation | Sensitive to moisture |

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the difluorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic Acid

- Structure : Differs in fluorine substitution (3,5-difluoro vs. 2,5-difluoro on the phenyl ring).

- Properties : Predicted collision cross-section (CCS) values for its adducts range from 148.2–159.5 Ų, suggesting moderate polarity and size .

- Significance : Fluorine at the meta position may enhance electron-withdrawing effects compared to ortho/para substitution, influencing reactivity and binding affinity in biological systems.

3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

- Structure : Chlorine replaces fluorine at position 2, and the oxazole ring is partially saturated (dihydroisoxazole).

- Safety Data: Classified under UN GHS Rev.

- Implications : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric and electronic interactions in drug-receptor binding.

5-(2,5-Difluorophenyl)-1,2-oxazole-3-carboxylic Acid

- Structure : Regioisomer with carboxylic acid at position 3 instead of 5.

Heterocyclic Core Variations

5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid

- Structure : Oxadiazole replaces oxazole, with an additional nitrogen atom.

- Applications : Oxadiazoles are commonly used in agrochemicals and pharmaceuticals for their hydrolytic stability .

(R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic Acid

- Structure : Partially saturated dihydroisoxazole core with a single fluorine substituent.

- Molecular Formula: C10H8FNO3 (vs. C10H5F2NO3 for the target compound).

- Biological Relevance : The saturated ring may improve metabolic stability but reduce aromatic conjugation, affecting electronic properties .

Physicochemical and Structural Data

Biological Activity

3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a difluorophenyl group attached to an oxazole ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These values suggest that it could be a promising candidate for further development as an anticancer agent .

- Mechanism of Action : Flow cytometry assays revealed that this compound induces apoptosis in cancer cells. This process involves the activation of caspase pathways and increased expression of pro-apoptotic proteins such as p53 .

Inhibition of Key Pathways

The compound has also been investigated for its ability to inhibit specific signaling pathways associated with cancer progression:

- Histone Deacetylase (HDAC) Inhibition : Research indicates that derivatives of oxazole compounds can inhibit HDAC activity, which is crucial for regulating gene expression in cancer cells. This inhibition leads to increased acetylation of histones and subsequent reactivation of tumor suppressor genes .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

These findings underscore the compound's potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the recommended synthetic routes for 3-(2,5-difluorophenyl)-1,2-oxazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of a pre-functionalized oxazole precursor. A general approach includes:

- Step 1 : Coupling of 2,5-difluorophenylacetonitrile with a β-keto carboxylic acid derivative to form the oxazole ring via [3+2] cycloaddition.

- Step 2 : Acidic hydrolysis of the ester intermediate to yield the carboxylic acid moiety. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalytic bases (e.g., NaH or K₂CO₃). Low yields due to steric hindrance from the difluorophenyl group may require extended reaction times (24–48 hrs) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR distinguishes fluorine substituents at the 2- and 5-positions of the phenyl ring (δ ~ -110 to -120 ppm for ortho-fluorine).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (calculated for C₁₀H₅F₂NO₃: 233.0234) confirms molecular integrity.

- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in oxazole ring geometry and fluorine positioning .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Reverse-Phase HPLC : C18 column with mobile phase (acetonitrile/0.1% TFA in water) and UV detection at 254 nm.

- LC-MS/MS : MRM transitions (e.g., m/z 233 → 185) enhance specificity in biological matrices .

Advanced Research Questions

Q. How does the electronic effect of the 2,5-difluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing fluorine atoms activate the oxazole ring toward nucleophilic attack at the 5-carboxylic acid position. Computational studies (DFT calculations) show enhanced electrophilicity at the carbonyl carbon, facilitating amide bond formation. Experimental validation involves comparing reaction rates with non-fluorinated analogs .

Q. What strategies can resolve contradictions in biological activity data across in vitro and in vivo models?

- In vitro : Test TRK kinase inhibition using recombinant enzymes (IC₅₀ determination) and cell-based assays (e.g., MTT for cytotoxicity).

- In vivo : Address bioavailability discrepancies by modifying formulation (e.g., PEGylation) or probing metabolic stability via liver microsome assays. Note: Fluorine substitution may enhance blood-brain barrier penetration, but phase I metabolism (e.g., hydrolysis) could reduce efficacy .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies for kinase inhibition?

Co-crystallization with TRK kinase (PDB ID: 6KBC) reveals key interactions:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.